N-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c1-21-15-6-7-16-11(9-15)8-12(10-22-16)17(20)19-14-4-2-13(18)3-5-14/h2-9H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMPEBFGXONIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carboxamide typically involves the reaction of 4-fluoroaniline with 6-methoxy-2H-chromene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and automated systems to ensure precise control over reaction parameters. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C18H16FNO3
Key Functional Groups : Methoxy group, carboxamide group, and a fluorophenyl substituent.
The unique combination of these functional groups contributes to the compound's diverse biological activities, making it a valuable candidate for research and development.
Chemistry
- Building Blocks : N-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carboxamide serves as a precursor for synthesizing more complex molecules. Its stable structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in various biochemical pathways. This inhibition can lead to reduced cell proliferation and apoptosis in cancer cells.
- Receptor Modulation : It may also modulate receptor functions by interacting with binding sites, affecting signaling pathways related to inflammation and cancer progression.
Medicine
- Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties against various cancer cell lines.
- Anti-inflammatory Effects : The compound has potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : It demonstrates antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli.
Industry
- Material Development : The compound may be utilized in developing new materials or as a precursor in chemical manufacturing processes due to its stable structure and reactivity.
The biological activity of this compound can be summarized as follows:
| Activity Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Anticancer (PC-3) | 0.16 - 6.16 | Induction of apoptosis |
| Anticancer (MCF-7) | 10 - 33 | Tubulin destabilization |
| Antimicrobial (MIC) | Varies | Bactericidal effects |
Case Studies and Research Findings
-
Anticancer Study :
A study evaluated the anticancer potential of this compound against multiple cancer cell lines. The results indicated that the compound induced apoptosis in treated cells, evidenced by morphological changes and increased apoptotic markers. -
Mechanistic Insights :
Molecular docking studies have elucidated the binding interactions between the compound and target enzymes. The presence of the fluorine atom enhances binding affinity to specific targets involved in cancer progression. -
Comparative Efficacy :
When compared to standard anticancer agents, this compound displayed superior efficacy in certain assays, highlighting its potential as a novel therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenyl Derivatives
A critical study compared the inhibitory potency (IC₅₀) of N-substituted phenyl chromene carboxamides with varying halogen substituents (F, Cl, Br, I) against monoacylglycerol lipase (MGL). Key findings are summarized below:
| Compound | Substituent (X) | IC₅₀ (μM) | Reference |
|---|---|---|---|
| N-(4-fluorophenyl) derivative | F | 5.18 | |
| N-(4-chlorophenyl) derivative | Cl | 7.24 | |
| N-(4-bromophenyl) derivative | Br | 4.37 | |
| N-(4-iodophenyl) derivative | I | 4.34 |
Key Observations :
- Halogen Size Independence : Despite significant differences in halogen atomic radii (F: 0.64 Å; I: 1.40 Å), inhibitory potency remained comparable, suggesting minimal steric influence on MGL binding .
- Electronic Effects : The slightly higher potency of bromo and iodo derivatives (~4.3–4.4 μM) compared to fluoro (5.18 μM) may arise from increased lipophilicity or enhanced van der Waals interactions with hydrophobic enzyme pockets .
- Fluorine’s Role : The 4-fluoro substituent balances electronegativity and metabolic stability, reducing susceptibility to oxidative degradation compared to bulkier halogens .
Chromene Core Modifications
Methoxy vs. Alkyl Substituents
- This substitution is associated with moderate solubility in polar solvents .
- 6-Ethyl (Analog) : Replacement of methoxy with an ethyl group (e.g., 6-ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide) introduces steric bulk and electron-donating effects, which may alter binding kinetics or solubility. However, direct activity comparisons are unavailable .
Carboxamide Position and Substitution
Trifluoromethylphenyl Analogs
Substitution of the 4-fluorophenyl ring with a 3-(trifluoromethyl)phenyl group (e.g., 6-ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide) introduces a strongly electron-withdrawing trifluoromethyl group. This modification likely:
- Enhances metabolic stability due to the robustness of the C–F bond.
Biological Activity
N-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structural features, including the fluorophenyl and methoxy groups, facilitate its binding to these targets, leading to modulation of their activity. For example, it has been suggested that this compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, derivatives related to chromone structures have demonstrated cytotoxic effects against breast cancer (MCF-7) cells with IC50 values indicating effective inhibition . The compound's mechanism may involve the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals .
Table 1: Anticancer Activity Against Various Cell Lines
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Table 2: Antimicrobial Activity Overview
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 1.56 | |
| Pseudomonas aeruginosa | 6.25 | |
| Escherichia coli | - |
Case Studies
Several studies have highlighted the potential applications of this compound in therapeutic settings:
- Cytotoxicity Against Cancer Cells : A study demonstrated that derivatives with similar structures could induce apoptosis in leukemia and breast cancer cells, suggesting a broader application in oncology .
- Inflammatory Pathway Inhibition : Research indicates that this compound may inhibit specific enzymes involved in inflammatory processes, thus providing a potential therapeutic avenue for inflammatory diseases.
- Antimicrobial Efficacy : The compound's ability to inhibit bacterial growth presents opportunities for developing new antimicrobial agents amid rising antibiotic resistance .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this compound exhibits unique biological profiles:
Table 3: Comparison with Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)... | Varies; less potent than target compound | |
| 4-Fluoroamphetamine | Psychoactive; different applications |
Q & A
Q. What are the common synthetic routes for N-(4-fluorophenyl)-6-methoxy-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves a multi-step approach:
- Chromene core formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions.
- Amidation : Reaction of the chromene-3-carboxylic acid intermediate with 4-fluoroaniline using coupling reagents like EDCI/HOBt in anhydrous dichloromethane or DMF.
- Optimization : Temperature control (e.g., 0–5°C for amidation to minimize side reactions), solvent polarity adjustments, and catalyst screening (e.g., triethylamine as a base). Yields >70% are achievable with purified starting materials and inert atmospheres .
Q. How is the compound characterized structurally using spectroscopic methods?
Key techniques include:
- NMR : H NMR reveals methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and amide NH (δ 10–11 ppm). C NMR confirms carbonyl carbons (δ ~165–170 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm), aromatic C-F (~1220 cm), and chromene C-O (~1250 cm) .
- Mass spectrometry : Molecular ion peaks [M+H] align with the molecular formula (CHFNO) and fragmentation patterns .
Q. What role do substituents (e.g., 4-fluorophenyl, methoxy) play in modulating bioactivity?
- 4-Fluorophenyl : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., COX-2).
- 6-Methoxy : Improves solubility and metabolic stability by reducing oxidative degradation. Comparative studies show a 2–3× increase in anti-inflammatory activity versus non-fluorinated analogs .
Advanced Research Questions
Q. How do computational models predict binding affinity and selectivity for biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates interactions with targets (e.g., EGFR, COX-2). The fluorophenyl group shows strong van der Waals interactions in hydrophobic pockets.
- MD simulations : AMBER or GROMACS assess stability of ligand-target complexes over 100+ ns trajectories.
- Validation : Experimental IC values correlate with docking scores (R > 0.85 in kinase inhibition assays) .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
- Orthogonal assays : Confirm anti-proliferative activity via MTT, ATP-based viability, and caspase-3 activation assays.
- Meta-analysis : Pool data from >5 independent studies to identify outliers (e.g., EC variability <15%) .
Q. How is in vivo efficacy and pharmacokinetics assessed experimentally?
- Animal models : BALB/c mice with xenograft tumors (e.g., HCT-116 colorectal cancer) dosed at 10–50 mg/kg (oral/IP).
- PK parameters : Plasma half-life (t) via LC-MS/MS, AUC calculations, and tissue distribution profiling.
- Metabolite ID : UPLC-QTOF detects phase I/II metabolites (e.g., hydroxylation at C-6 methoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
